molecular formula C10H17ClO B13296072 2-(2-Chloro-2-propenyl)-1-methylcyclohexanol

2-(2-Chloro-2-propenyl)-1-methylcyclohexanol

Cat. No.: B13296072
M. Wt: 188.69 g/mol
InChI Key: HXNYGWJFNJYFNG-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-propenyl)-1-methylcyclohexanol is an organic compound with a unique structure that includes a cyclohexanol ring substituted with a 2-chloro-2-propenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-propenyl)-1-methylcyclohexanol typically involves the reaction of 2-chloro-2-propenyl chloride with 1-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-propenyl)-1-methylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

2-(2-Chloro-2-propenyl)-1-methylcyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-propenyl)-1-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropropene: A related compound with a similar structure but lacking the cyclohexanol ring.

    2-Chloro-2-propenyl acetate: Another related compound with an acetate group instead of the cyclohexanol ring.

Uniqueness

2-(2-Chloro-2-propenyl)-1-methylcyclohexanol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-(2-chloroprop-2-enyl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C10H17ClO/c1-8(11)7-9-5-3-4-6-10(9,2)12/h9,12H,1,3-7H2,2H3

InChI Key

HXNYGWJFNJYFNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1CC(=C)Cl)O

Origin of Product

United States

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